Ammonium dichromate, BioXtra

Description

Overview of Academic Significance of Ammonium (B1175870) Dichromate

Ammonium dichromate has long captured the interest of the scientific community due to its potent oxidizing properties and its utility in a wide array of chemical reactions. samaterials.comchemimpex.com It is a salt composed of ammonium ions (NH₄⁺) and dichromate ions (Cr₂O₇²⁻), in which chromium is in the +6 oxidation state. wikipedia.orgsmolecule.com This hexavalent chromium content is key to its reactivity.

The compound's significance spans several disciplines, including organic synthesis, materials science, and analytical chemistry. chemimpex.comsmolecule.com In organic chemistry, it serves as a powerful oxidizing agent for the conversion of alcohols and thiols. wikipedia.orgsmolecule.com Its thermal decomposition is a visually striking exothermic reaction, famously known as the "volcano" experiment, which produces chromium(III) oxide, nitrogen gas, and water vapor. samaterials.comrsc.org This demonstration is often used as an educational tool to illustrate exothermic reactions and chemical change. imarcgroup.comceramic-glazes.com Beyond its use in demonstrations, ammonium dichromate is a precursor for the synthesis of various materials and has been employed in historical photographic and lithographic processes. ceramic-glazes.comvedantu.com

Table 1: Key Properties of Ammonium Dichromate

| Property | Value |

|---|---|

| Chemical Formula | (NH₄)₂Cr₂O₇ |

| Molecular Weight | 252.06 g/mol |

| Appearance | Orange-red crystalline solid |

| Melting Point | 180 °C (decomposes) |

| Density | 2.155 g/cm³ |

Data sourced from multiple references. samaterials.comsigmaaldrich.com

Evolution of Research Perspectives on Ammonium Dichromate

Historically, research involving ammonium dichromate was prominent in fields like photography and pyrotechnics. ceramic-glazes.comvedantu.com In early photography, it was used in dichromate printing processes. chemimpex.com Its application in pyrotechnics is due to its ability to act as an oxidizer and produce vivid colors. samaterials.comceramic-glazes.com

Over time, the focus of research has shifted towards more specialized applications. In the latter half of the 20th century and into the 21st, studies have increasingly explored its role as a catalyst and a reagent in sophisticated organic syntheses. wikipedia.orgscispace.com For instance, it has been used for the oxidative coupling of thiols and the oxidation of aliphatic alcohols to aldehydes and ketones under specific conditions. wikipedia.org

More recently, research has ventured into nanotechnology and materials science. Ammonium dichromate now serves as a precursor for synthesizing chromium-based nanoparticles and thin films. researchgate.netmurdoch.edu.auresearchgate.net For example, it is used in the combustion synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles, which have applications in superthermites and other advanced materials. iaea.orgnih.gov The study of its thermal decomposition has also evolved, with kinetic studies revealing that the breakdown proceeds through an intermediate liquid phase. wikipedia.org There is also a growing interest in its use for creating photosensitive films for modern electronics, such as in the production of phosphor rasters for television screens. wikipedia.orgvedantu.com

Scope and Objectives of Current Ammonium Dichromate Studies

Contemporary research on ammonium dichromate is diverse, with a significant focus on materials science and catalysis. Current studies aim to control the synthesis of metal oxide nanoparticles with specific properties by using ammonium dichromate as a chromium source. researchgate.netmurdoch.edu.auacs.org For example, research has demonstrated the synthesis of chromium-doped alumina (B75360) nanoparticles via a combustion technique using ammonium dichromate. researchgate.netmurdoch.edu.au

Another active area of investigation is its application in the development of advanced materials for electronics and energy. This includes its use in preparing solid oxide fuel cell (SOFC) interconnects and in the growth of single crystals of α-Cr₂O₃ via mist chemical vapor deposition for potential use in next-generation power devices. researchgate.netsigmaaldrich.com The use of ammonium dichromate in combination with polymers like poly(vinyl alcohol) to create cross-linked insulators for organic field-effect transistors is also an area of exploration. aip.org

Furthermore, studies continue to investigate its catalytic activity. Research into its use with co-catalysts or supports, such as magnesium hydrogen sulfate (B86663) and wet silicon dioxide, aims to develop efficient and mild conditions for organic transformations. wikipedia.orgsigmaaldrich.com The objective of much of this research is to harness the reactive properties of ammonium dichromate to create novel materials and chemical processes with enhanced performance and specific functionalities. openpr.com

Table 2: Selected Research Applications of Ammonium Dichromate

| Research Area | Specific Application | Key Findings/Objectives |

|---|---|---|

| Nanomaterial Synthesis | Preparation of Chromium(III) Oxide (Cr₂O₃) nanoparticles | Used in combustion and detonation methods to produce nanoparticles for superthermites. iaea.orgnih.gov |

| Synthesis of Cr-doped Alumina (Al₂O₃) nanoparticles | Employed as a doping agent source in combustion synthesis to create porous, agglomerated nanoparticles. researchgate.netmurdoch.edu.au | |

| Materials Science | Growth of α-Cr₂O₃ single crystals | Used as a precursor in mist chemical vapor deposition for growing single crystals for electronic devices. researchgate.net |

| Photosensitive Films | Acts as a photoactive site in films containing PVA for producing phosphor rasters. wikipedia.orgvedantu.com | |

| Organic Synthesis | Oxidation of Alcohols and Thiols | Efficiently oxidizes alcohols to aldehydes/ketones and facilitates oxidative coupling of thiols. wikipedia.org |

| Catalysis | Preparation of Catalysts | Used in the preparation of Cr₂O₃/Al₂O₃ catalysts. sigmaaldrich.com |

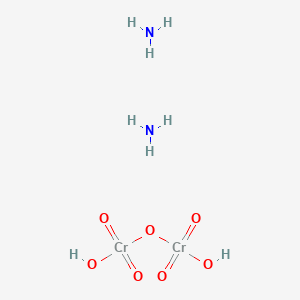

Structure

2D Structure

Properties

IUPAC Name |

azane;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQCJVGGJJFLPP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O[Cr](=O)(=O)O[Cr](=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Precursor Chemistry of Ammonium Dichromate

Established Chemical Synthesis Routes for Ammonium (B1175870) Dichromate

The primary industrial and laboratory methods for synthesizing ammonium dichromate are detailed below.

A direct and common method for preparing ammonium dichromate involves the reaction between chromic acid (or its anhydride, chromium trioxide) and ammonium hydroxide (B78521). nih.govwikipedia.orgprocurementresource.com This acid-base neutralization reaction leads to the formation of ammonium dichromate, which can then be crystallized from the solution. procurementresource.com

The reaction is typically carried out by dissolving chromium trioxide (CrO₃) in water to form chromic acid, followed by the careful addition of a concentrated ammonium hydroxide solution. prepchem.com The subsequent evaporation of the solution allows for the crystallization of ammonium dichromate. prepchem.com One documented procedure involves dissolving 50 grams of chromium trioxide in a small amount of water and treating it with 33 ml of concentrated ammonium hydroxide. prepchem.com The solution is then concentrated through evaporation to yield ammonium dichromate crystals. prepchem.com

Reaction Scheme: 2CrO₃ + 2NH₄OH → (NH₄)₂Cr₂O₇ + H₂O

Table 1: Synthesis of Ammonium Dichromate from Chromic Acid and Ammonium Hydroxide

| Reactant 1 | Reactant 2 | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Chromium Trioxide (CrO₃) | Ammonium Hydroxide (NH₄OH) | Dissolution of CrO₃, addition of NH₄OH, evaporation, and crystallization. | 70% | prepchem.com |

Ammonium dichromate can also be synthesized through a double displacement reaction, a common method in inorganic synthesis. This route typically involves reacting a soluble dichromate salt, such as sodium dichromate (Na₂Cr₂O₇) or potassium dichromate (K₂Cr₂O₇), with an ammonium salt, most commonly ammonium chloride (NH₄Cl) or ammonium sulfate (B86663) ((NH₄)₂SO₄). nih.govtestbook.comchegg.com

The reaction between sodium dichromate and ammonium chloride in an aqueous solution yields ammonium dichromate and sodium chloride. chegg.com The separation of the desired product is based on differences in solubility. Similarly, potassium dichromate can be reacted with ammonium chloride. testbook.com The choice of reactants is often dictated by the solubility characteristics of the salts involved to facilitate the isolation of the ammonium dichromate crystals. sciencemadness.org

Reaction Scheme: Na₂Cr₂O₇ + 2NH₄Cl → (NH₄)₂Cr₂O₇ + 2NaCl

Table 2: Double Salt Reaction for Ammonium Dichromate Synthesis

| Dichromate Salt | Ammonium Salt | Key Steps | Product Isolation |

|---|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | Ammonium Chloride (NH₄Cl) | Dissolving reactants in water, followed by crystallization. | Fractional crystallization based on solubility differences. |

| Potassium Dichromate (K₂Cr₂O₇) | Ammonium Chloride (NH₄Cl) | Mixing aqueous solutions of the reactants. | Crystallization. |

Ammonium dichromate can be prepared from ammonium chromate (B82759) ((NH₄)₂CrO₄). Ammonium chromate itself is not very stable and can slowly lose ammonia (B1221849) to form ammonium dichromate upon exposure to air. homescience.net This conversion can be expedited by treating ammonium chromate with an acid, such as acetic acid. prepchem.com The addition of acid shifts the equilibrium from the chromate ion (CrO₄²⁻) to the dichromate ion (Cr₂O₇²⁻).

A specific preparation involves adding solid ammonium chromate to a heated solution of acetic acid. prepchem.com For instance, 45 grams of ammonium chromate can be added to 100 ml of 35% acetic acid and heated until dissolution is complete. prepchem.com Upon cooling, the less soluble ammonium dichromate crystallizes out of the solution. prepchem.com

Reaction Scheme: 2(NH₄)₂CrO₄ + 2CH₃COOH → (NH₄)₂Cr₂O₇ + 2CH₃COONH₄ + H₂O

Table 3: Conversion of Ammonium Chromate to Ammonium Dichromate

| Starting Material | Reagent | Key Steps | Product Isolation | Reference |

|---|---|---|---|---|

| Ammonium Chromate ((NH₄)₂CrO₄) | Acetic Acid (CH₃COOH) | Heating the mixture to dissolve the solid, followed by cooling. | Filtration of the crystallized product. | prepchem.com |

Ammonium Dichromate as a Precursor for Advanced Materials

Ammonium dichromate is a valuable precursor material, particularly in the synthesis of chromium-containing compounds like chromium oxides. Its decomposition properties are central to these applications.

The thermal decomposition of ammonium dichromate is a well-known exothermic reaction that produces chromium(III) oxide (Cr₂O₃), nitrogen gas, and water vapor. wikipedia.orgscribd.comscribd.com This reaction is famously demonstrated in the "volcano" experiment, where the ignition of ammonium dichromate results in a voluminous, dark green powder of Cr₂O₃. bu.educhemedx.orgrsc.org

Decomposition Reaction: (NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)

This decomposition process is a key method for producing chromium(III) oxide, a material used in pigments and as a catalyst. google.comamizaraspecialitychemicals.co.in

Solution combustion synthesis (SCS) is a versatile technique for producing a variety of nanomaterials, including chromium oxides. researchgate.netuomphysics.net In this method, an aqueous solution containing an oxidizer (the metal precursor, in this case, ammonium dichromate) and a fuel (such as glycine (B1666218), urea (B33335), or citric acid) is heated until it auto-ignites. researchgate.net The highly exothermic redox reaction rapidly produces the desired metal oxide in a fine, often nanocrystalline, powder form.

The use of ammonium dichromate in SCS allows for the synthesis of both amorphous chromium trioxide (CrO₃) and crystalline chromium(III) oxide (Cr₂O₃). researchgate.net The specific product and its characteristics, such as crystallite size and specific surface area, are influenced by reaction parameters like the type of fuel used and the fuel-to-oxidant ratio. researchgate.net For instance, studies have shown that glycine is a more effective fuel than urea for synthesizing Cr₂O₃ from ammonium dichromate. researchgate.net The addition of other reagents like ammonium nitrate (B79036) can further modify the properties of the resulting oxide, leading to smaller crystallite sizes. researchgate.net

Table 4: Solution Combustion Synthesis of Chromium Oxides using Ammonium Dichromate

| Target Oxide | Fuel/Complexant | Key Parameters | Resulting Material Characteristics | Reference |

|---|---|---|---|---|

| Cr₂O₃ (crystalline) | Glycine | Fuel-lean mixtures | Smallest crystallite size (~20 nm) | researchgate.net |

| CrO₃ (amorphous) | Urea | Fuel-rich mixtures | Highest specific surface area (63 m²/g) | researchgate.net |

Synthesis of Chromium Oxides and Mixed Metal Oxides

Formation of Spinel Structures (e.g., MgCr₂O₄)

Ammonium dichromate is a key reagent in the synthesis of magnesium chromite (MgCr₂O₄) spinel structures. One effective method involves a coprecipitation technique where magnesium nitrate and ammonium dichromate are used as the primary starting materials. In this process, an aqueous solution containing stoichiometric amounts of Mg²⁺ and Cr³⁺ ions is prepared. The subsequent addition of a precipitating agent, such as ammonium hydroxide, leads to the formation of mixed Mg-Cr based hydrogel precursors.

Thermal treatment of these coprecipitated hydrogels at relatively low temperatures can lead to the formation of the MgCr₂O₄ spinel phase. For instance, studies have shown that the MgCr₂O₄ spinel can form at temperatures as low as 500°C. nih.gov The choice of the precipitating agent has been found to influence the formation of the spinel structure, with ammonium hydroxide being particularly effective in facilitating its formation at lower temperatures. nih.gov

The synthesis process can be summarized in the following table:

| Step | Description | Key Parameters |

| 1. Precursor Solution Preparation | Magnesium nitrate and ammonium dichromate are dissolved in a solvent to create a mixed solution containing Mg²⁺ and Cr³⁺ ions in a 1:1 molar ratio of MgO to Cr₂O₃. nih.gov | Stoichiometric ratio of precursors |

| 2. Coprecipitation | A basic precipitating agent, such as ammonium hydroxide, is added to the precursor solution to form Mg-Cr based hydrogel precursors. nih.gov | Type of precipitating agent |

| 3. Thermal Treatment | The hydrogel precursors are subjected to heat treatment at specific temperatures to induce the formation of the MgCr₂O₄ spinel structure. nih.gov | Calcination temperature (e.g., 500°C) |

Characterization techniques such as X-ray diffraction (XRD), differential thermal analysis (DTA), and thermogravimetric analysis (TGA) are employed to confirm the formation of the MgCr₂O₄ spinel phase and to study the thermal decomposition behavior of the precursor hydrogels. nih.gov

Fabrication of Chromium-Containing Thin Films and Single Crystals

Ammonium dichromate has proven to be a valuable precursor for the deposition of high-quality chromium(III) oxide (α-Cr₂O₃) thin films and single crystals, particularly through vapor-phase techniques.

Mist Chemical Vapor Deposition (Mist CVD) is a non-vacuum, cost-effective method for which ammonium dichromate is a suitable precursor for the growth of α-Cr₂O₃. researchgate.netwikipedia.org In this technique, a dilute aqueous solution of ammonium dichromate is atomized to form a mist of fine droplets. This mist is then transported by a carrier gas to a heated substrate where the precursor decomposes and reacts to form a thin film.

Research has demonstrated that α-Cr₂O₃ single crystals can be successfully grown on substrates like sapphire over a wide temperature range, for instance, from 300-440 °C, using ammonium dichromate in a mist CVD process. researchgate.netwikipedia.org Thermogravimetric and differential thermal analyses have shown that ammonium dichromate is more effective than other precursors like chromium chloride for achieving noticeable film formation under these conditions. researchgate.netwikipedia.org The thermal decomposition of ammonium dichromate is believed to proceed through the dissociative loss of ammonia, leading to the formation of chromium oxide species. wikipedia.org

The growth rate and quality of the resulting α-Cr₂O₃ films are dependent on parameters such as the precursor concentration and the growth temperature. researchgate.net For example, a maximum growth rate of 10 nm/min has been achieved. researchgate.net

| Parameter | Influence on α-Cr₂O₃ Film Growth |

| Precursor Concentration | Affects the growth rate and the lattice constants of the resulting film. researchgate.net |

| Growth Temperature | Influences the growth rate, crystalline quality, and lattice parameters. A wide range of 300-440 °C has been shown to be effective. researchgate.netwikipedia.org |

| Precursor Choice | Ammonium dichromate has been shown to be more effective for film formation compared to chromium chloride in mist CVD. researchgate.netwikipedia.org |

The use of ammonium dichromate as a precursor in techniques like mist CVD allows for the epitaxial growth of α-Cr₂O₃ thin films on suitable substrates, such as sapphire. researchgate.net Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate.

Lattice engineering, which involves controlling the lattice parameters of the grown film, is a critical aspect of epitaxial growth. The lattice constants of the α-Cr₂O₃ films grown from ammonium dichromate can be influenced by the growth temperature and precursor concentration. researchgate.net This variation in lattice parameters can be attributed to a combination of lattice reconstruction and changes in the unit-cell volume. researchgate.netwikipedia.org

Achieving a small lattice mismatch between the film and the substrate is crucial for obtaining high-quality epitaxial films with low defect densities. For α-Cr₂O₃ films grown from ammonium dichromate, low lattice mismatches with α-Ga₂O₃ have been reported, making it a promising material for heterostructure applications. researchgate.net The quality of the epitaxial films can be assessed by techniques such as X-ray diffraction (XRD), including rocking curve measurements, which provide information about the crystalline perfection. researchgate.net

Preparation of Nitrogen-Containing Materials (e.g., Metal Nitrides)

The presence of nitrogen in the ammonium cation makes ammonium dichromate a potential precursor for the synthesis of nitrogen-containing materials, such as metal nitrides and carbonitrides. The thermal decomposition of ammonium dichromate releases nitrogen gas, which can act as a nitriding agent under certain reaction conditions. wikipedia.org

While the direct synthesis of (Cr,V)₂(C,N) solid solutions using ammonium dichromate is not extensively detailed in the provided search results, the use of ammonium dichromate in the synthesis of related chromium carbide nanopowders provides a strong indication of its utility as a precursor for such materials. A solution-derived precursor method utilizing ammonium dichromate and glucose has been successfully employed to synthesize chromium carbide (Cr₃C₂) nanopowders. researchgate.net

This methodology can be conceptually extended to the synthesis of (Cr,V)₂(C,N) solid solutions. In such a synthesis, ammonium dichromate would serve as the source of chromium and, upon decomposition, nitrogen. A vanadium precursor would also be included in the initial solution, and a carbon source, such as glucose, would provide the carbon component. The thermal treatment of this mixed-precursor system in a controlled atmosphere would lead to the formation of the desired carbonitride solid solution.

Iii. Thermal Decomposition Mechanisms and Kinetics of Ammonium Dichromate

Fundamental Pathways of Ammonium (B1175870) Dichromate Decomposition

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) wikipedia.orgquora.com

This reaction is highly exothermic, with a reported enthalpy change (ΔH) of approximately -429.1 kcal/mol. quora.com The solid residue, chromium(III) oxide, is a dark green, voluminous powder. speedypaper.comwikipedia.orgvedantu.com

Table 1: Products of Ammonium Dichromate Decomposition

| Product | Chemical Formula | Physical State |

| Chromium(III) oxide | Cr₂O₃ | Solid |

| Nitrogen | N₂ | Gas |

| Water | H₂O | Gas |

| Nitrous Oxide | N₂O | Gas |

| Ammonia (B1221849) | NH₃ | Gas |

Evidence suggests that the decomposition of ammonium dichromate does not proceed entirely in the solid phase. Microscopic studies have revealed the formation of an intermediate liquid phase or melt. rsc.orgwikipedia.org This melt is believed to be a result of the initial dissociation of ammonium dichromate into ammonia, water, and chromium trioxide (CrO₃). rsc.orgwikipedia.org

(NH₄)₂Cr₂O₇(s) ⇌ 2NH₃(g) + H₂O(g) + 2CrO₃(l) rsc.org

Within this molten phase, a sequence of reactions occurs, including the oxidation of ammonia and/or ammonium ions. rsc.org Spectroscopic analysis has also indicated the presence of intermediate species that may contain nitzite and nitrate (B79036) groups, which reach their maximum concentration at the end of the autocatalytic stage. rsc.org These findings point to a complex reaction mechanism involving multiple steps and transient chemical species.

The thermal decomposition of ammonium dichromate is fundamentally an intramolecular redox reaction. doubtnut.comquora.com In this process, the ammonium ion (NH₄⁺) acts as the reducing agent, while the dichromate ion (Cr₂O₇²⁻) serves as the oxidizing agent. speedypaper.comquora.com

The nitrogen in the ammonium ion is oxidized from an oxidation state of -3 to 0 in nitrogen gas (N₂). doubtnut.com Simultaneously, the chromium in the dichromate ion is reduced from a +6 oxidation state to a +3 oxidation state in chromium(III) oxide (Cr₂O₃). askiitians.comdoubtnut.com

Table 2: Oxidation State Changes in Ammonium Dichromate Decomposition

| Element | Initial Oxidation State (in (NH₄)₂Cr₂O₇) | Final Oxidation State (in Products) | Change |

| Nitrogen (N) | -3 | 0 (in N₂) | Oxidation |

| Chromium (Cr) | +6 | +3 (in Cr₂O₃) | Reduction |

Kinetic Modeling of Ammonium Dichromate Decomposition

The kinetics of solid-state decompositions are often complex, and ammonium dichromate is no exception. Various models have been applied to describe the rate of its decomposition, with particular emphasis on autocatalytic and interface-controlled processes.

The decomposition of ammonium dichromate exhibits autocatalytic behavior, meaning that one of the products of the reaction catalyzes the reaction itself. rsc.org The Prout-Tompkins model, which describes a chain branching mechanism, has been successfully applied to the autocatalytic stage of the decomposition. rsc.org This model is represented by the equation:

log[p/(p_f - p)] = kt + c

where p is the pressure of the gaseous products at time t, p_f is the final pressure, k is the rate constant, and c is a constant. rsc.org The sigmoidal shape of the pressure-time and weight decrease-time curves is consistent with a Prout-Tompkins chain mechanism. rsc.org The autocatalytic nature is attributed to the formation of the solid product, which facilitates further decomposition.

Determination of Reaction Order and Activation Energy

The study of the thermal decomposition of ammonium dichromate has led to the determination of key kinetic parameters. Research into the isothermal decomposition kinetics has established values for the activation energy. For the initial stages of the decomposition, an activation energy of 22.4 kcal/mol has been reported oup.com. Another study focusing on the kinetics, mechanism, and chemistry of the thermal decomposition provides further insight into these parameters rsc.org. The activation energy is a critical parameter derived from thermogravimetric analysis (TGA) at various heating rates, where a shift in the decomposition temperature is observed with an increasing heating rate bath.ac.uk. While specific values can vary with the experimental conditions and the model used for calculation, they generally fall within a range that characterizes the energy barrier for the reaction to occur.

Table 1: Reported Activation Energy for Ammonium Dichromate Decomposition

| Parameter | Value | Reference |

|---|

Factors Influencing Decomposition Rate and Product Distribution

The rate at which ammonium dichromate decomposes and the specific products formed are not constant; they are significantly influenced by a range of factors including temperature, the gaseous environment, and the age and storage of the material.

Effect of Temperature and Heating Regimes

Temperature is a primary driver of the decomposition of ammonium dichromate. The process initiates with local heating to approximately 180-190 °C wikipedia.orgnih.govflinnsci.com. The reaction begins to be self-sustaining at around 225 °C wikipedia.orgnih.govnoaa.govlps.org. The decomposition is highly exothermic, which means that once initiated, the heat generated by the reaction can sustain and propagate it, leading to a rapid and vigorous breakdown of the material wikipedia.orgyoutube.com.

The heating regime, or the rate at which temperature is increased, also plays a crucial role. Thermogravimetric studies show that as the heating rate increases, the temperature at which the main decomposition event occurs is shifted to higher values bath.ac.uk. This phenomenon is a key principle used in kinetic studies to determine parameters like activation energy bath.ac.uk. The final solid product is typically chromium(III) oxide, but its appearance can vary, sometimes consisting of dark olive-green flakes mixed with a black substance, suggesting the product composition can be influenced by the temperature of decomposition rsc.org.

Table 2: Key Decomposition Temperatures for Ammonium Dichromate

| Event | Temperature (°C) | Temperature (°F) | References |

|---|---|---|---|

| Decomposition Begins | 180 - 190 °C | 356 - 374 °F | wikipedia.orgnih.govflinnsci.com |

Role of Gaseous Products as Inhibitors

The gaseous products of ammonium dichromate decomposition primarily include nitrogen gas and water vapor byjus.comvedantu.comquora.com. However, under certain conditions, other gases like nitrous oxide and ammonia can also be formed oup.comwikipedia.orgrsc.org. Research has indicated a complex interaction between the decomposing solid and the gaseous products. One study observed that a sudden decomposition was followed by the rapid absorption of a portion of the gaseous products rsc.org. This suggests that the presence of these gases in the immediate vicinity of the solid can influence the reaction pathway. An analysis of the absorbed gas showed it to be a mixture of equal volumes of nitrogen and nitrous oxide rsc.org. The decomposition mechanism is believed to involve the dissociative loss of ammonia, which is then oxidized by the dichromate ion oup.comwikipedia.org. The accumulation of these gaseous products, particularly in a confined space, can lead to a pressure buildup and potentially explosive conditions nih.govflinnsci.comnoaa.govvedantu.com.

Impact of Material Ageing and Storage Conditions

The stability of ammonium dichromate is a significant factor in its decomposition characteristics. The compound is described as having a "fair to poor" shelf life, as it can decompose with even slight heating flinnsci.comlps.org. While it is considered stable under recommended storage conditions, improper storage can accelerate its degradation nih.gov. Recommended storage involves keeping the material away from sources of heat and combustible materials in a tightly closed container flinnsci.comlps.org. Over time, the material may undergo slow decomposition even at ambient temperatures oup.com. This ageing process can alter the kinetics of a subsequent thermal decomposition, although specific quantitative studies on the effect of ageing on reaction order and activation energy are not extensively detailed in the provided context. Proper storage is crucial to maintain the compound's integrity and ensure predictable behavior during its intended use or decomposition.

Iv. Oxidation Chemistry and Catalytic Applications of Ammonium Dichromate

Mechanistic Investigations of Ammonium (B1175870) Dichromate as an Oxidant

Ammonium dichromate's efficacy as an oxidant stems from the dichromate ion (Cr₂O₇²⁻), which readily accepts electrons from other substances, causing them to be oxidized. unacademy.com The reaction's intensity often correlates with the strength of the reducing agent it is reacting with. unacademy.com

Ammonium dichromate is utilized in the oxidation of various organic functional groups, most notably alcohols and thiols. wikipedia.orgunacademy.com

Alcohols : Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are converted to ketones. libretexts.orgstudymind.co.uk The general mechanism for chromium(VI) oxidations involves the initial formation of a chromate (B82759) ester from the alcohol and the dichromate species. chemistrysteps.com This is followed by a base-assisted elimination step, which removes a proton from the adjacent carbon, leading to the formation of a carbon-oxygen double bond and the reduction of chromium. libretexts.orgchemistrysteps.commasterorganicchemistry.com While reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred for stopping the oxidation of primary alcohols at the aldehyde stage, the fundamental steps of chromate ester formation and elimination are common to dichromate-based oxidants. libretexts.orgchemistrysteps.com

Thiols : Thiols (R-SH) are readily oxidized by ammonium dichromate to form disulfides (R-S-S-R). wikipedia.orgunacademy.com This reaction involves the removal of a hydrogen atom from two thiol molecules to form a disulfide bond. libretexts.org

| Substrate Type | Reactant Example | Product Type | Product Example | Conditions/Co-reagents |

|---|---|---|---|---|

| Primary Alcohol | Aliphatic Alcohols | Aldehyde | Corresponding Aldehydes | ZrCl₄/wet SiO₂ unacademy.com |

| Secondary Alcohol | Aliphatic Alcohols | Ketone | Corresponding Ketones | ZrCl₄/wet SiO₂ unacademy.com |

| Thiol | Thiophenol | Disulfide | Diphenyl disulfide | Mg(HSO₄)₂/wet SiO₂ wikipedia.orgunacademy.com |

A significant application of ammonium dichromate's oxidizing power is in oxidative coupling reactions, particularly for thiols. wikipedia.org This process converts two thiol molecules into a single disulfide molecule through the formation of a sulfur-sulfur bond. libretexts.orgyoutube.com

The reaction is highly efficient when ammonium dichromate is used in the presence of magnesium bisulfate (Mg(HSO₄)₂) and wet silica (B1680970) (SiO₂) under solvent-free conditions. wikipedia.orgunacademy.com This methodology provides good yields under relatively mild conditions, making it a practical approach for disulfide synthesis. wikipedia.orgunacademy.com The mechanism involves the oxidation of the thiol groups, leading to the coupling of the sulfur atoms. biolmolchem.comnih.gov

| Thiol Substrate | Product (Disulfide) | Oxidizing System | Key Feature |

|---|---|---|---|

| Aromatic Thiols | Diaryl disulfides | (NH₄)₂Cr₂O₇ / Mg(HSO₄)₂ / wet SiO₂ | Solvent-free conditions wikipedia.orgunacademy.com |

| Aliphatic Thiols | Dialkyl disulfides | (NH₄)₂Cr₂O₇ / Mg(HSO₄)₂ / wet SiO₂ | Mild reaction conditions wikipedia.orgunacademy.com |

The oxidation reactions driven by ammonium dichromate are fundamentally redox processes. ncsu.edu The dichromate ion, containing chromium in the +6 oxidation state, serves as the electron acceptor. youtube.com During the reaction, the organic substrate (the reducing agent) donates electrons, and in doing so, becomes oxidized. unacademy.com

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) byjus.com

In this thermal decomposition, the nitrogen in the ammonium ion is oxidized from a -3 state to 0, while the chromium is reduced from +6 to +3. reddit.com

Heterogeneous Catalysis Involving Ammonium Dichromate Derivatives

Beyond its direct use as an oxidant, ammonium dichromate is a crucial precursor for the synthesis of heterogeneous catalysts, particularly those based on chromium oxide. wikipedia.org

The primary method for preparing chromium(III) oxide (Cr₂O₃) is the thermal decomposition of ammonium dichromate. scribd.combyjus.comscribd.com Heating the orange salt initiates a self-sustaining exothermic reaction that yields a voluminous, dark green powder of Cr₂O₃. wikipedia.orgscribd.com This Cr₂O₃ can be used as a catalyst or as a pigment. google.com

For creating supported catalysts like Cr₂O₃/Al₂O₃, various methods are employed:

Impregnation : Alumina (B75360) (Al₂O₃) support material is treated with a solution of a chromium salt, followed by drying and calcination. e3s-conferences.org

Combustion Synthesis : A mixture of ammonium dichromate (as the chromium source and a fuel), aluminum nitrate (B79036), and another fuel like sucrose (B13894) is ignited. This rapid, high-temperature process produces chromium-doped alumina nanoparticles. murdoch.edu.auresearchgate.net

The resulting catalysts are characterized by several analytical techniques to understand their physical and chemical properties:

X-ray Diffraction (XRD) : Confirms the crystalline structure of the catalyst, identifying phases such as hexagonal α-Cr₂O₃. scribd.comresearchgate.net

Scanning Electron Microscopy (SEM) : Reveals the surface morphology, particle shape, and size distribution of the catalyst powders. e3s-conferences.orgmurdoch.edu.au

Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies chemical bonds and functional groups on the catalyst surface, confirming the incorporation of Cr₂O₃ onto the Al₂O₃ support. e3s-conferences.org

Thermogravimetric Analysis (TGA) : Evaluates the thermal stability and weight loss of the catalyst during heating, which can be related to the removal of water and other volatile components. e3s-conferences.org

Brunauer-Emmett-Teller (BET) Analysis : Measures the specific surface area of the catalyst, a critical factor in its activity. Studies have shown that the surface area of Cr₂O₃-Al₂O₃ catalysts tends to decrease as the loading of chromium oxide increases. e3s-conferences.org

| Technique | Information Obtained | Typical Findings |

|---|---|---|

| XRD | Crystalline phase and size | Confirms hexagonal α-Cr₂O₃ phase scribd.com |

| SEM | Morphology and particle size | Porous, agglomerated nanoparticles murdoch.edu.au |

| FTIR | Surface functional groups | Confirms successful incorporation of Cr₂O₃ on Al₂O₃ e3s-conferences.org |

| BET | Specific surface area | Surface area decreases with increased Cr₂O₃ loading e3s-conferences.org |

| TGA | Thermal stability | Weight loss due to removal of adsorbed water e3s-conferences.org |

Ammonium dichromate and its derivatives exhibit catalytic activity in several reactions. Ammonium dichromate itself is known to act as a catalyst, for example, in pyrotechnic compositions and in the catalytic oxidation of ammonia (B1221849). youtube.comammoniumdichromate.co.uk

The chromium(III) oxide produced from the decomposition of ammonium dichromate is a stable and versatile heterogeneous catalyst. google.com Cr₂O₃ catalysts, particularly those with low levels of alkali metal impurities, are useful in hydrofluorination reactions. google.com Supported Cr₂O₃-Al₂O₃ catalysts are employed in a wide range of industrial processes due to their structural versatility, which allows for the tailoring of active sites, porosity, and surface properties to optimize catalytic activity and selectivity. e3s-conferences.org

Design of Novel Catalytic Systems Utilizing Chromium Species

Ammonium dichromate serves as a crucial precursor in the design of novel catalytic systems, primarily through its thermal decomposition to produce chromium(III) oxide (Cr₂O₃), a catalytically active species. The design of these catalysts focuses on controlling the properties of the final chromium oxide material, such as crystallite size, surface area, and its interaction with support materials, to enhance catalytic performance in various oxidation reactions.

One key area of research is the synthesis of nanocrystalline Cr₂O₃ from ammonium dichromate. reframingphotography.com Solution combustion synthesis, for example, utilizes ammonium dichromate as the chromium precursor along with fuels like glycine (B1666218) or urea (B33335). reframingphotography.com The parameters of this synthesis, such as the fuel-to-oxidant ratio, significantly impact the characteristics of the resulting chromium oxide. Research has shown that using glycine as a fuel in fuel-lean mixtures can produce Cr₂O₃ with a small crystallite size of approximately 20 nm. reframingphotography.com In contrast, using urea in fuel-rich conditions can yield amorphous chromium(VI) oxide (CrO₃) with a high specific surface area. reframingphotography.com The addition of other nitrates, like ammonium nitrate, can further refine the catalyst by reducing crystallite size and increasing the specific surface area. reframingphotography.com

The design of supported chromium catalysts is another significant field. Chromium oxide supported on materials like alumina (Al₂O₃) has proven effective for the oxidation of hydrocarbons, such as those found in automotive exhaust. alternativephotography.com The choice of the chromium precursor is critical for achieving a uniform dispersion of the active chromium oxide on the support. Studies have indicated that ammonium dichromate provides a more uniform dispersion of chromium oxide on alumina spheres compared to other precursors like chromic acid or chromic nitrate. alternativephotography.com This uniformity is vital for catalyst durability, as it prevents the loss of active material due to surface abrasion, which can occur in applications like catalytic mufflers. alternativephotography.com

The method of catalyst preparation and subsequent treatment, such as calcination temperature, are critical design parameters. High-temperature calcination, for instance at temperatures of 725 °C or higher, is employed to fix the chromium to the support material. graphicsatlas.orgalternativephotography.com This process is designed to create a stable catalyst that exhibits reduced chromium loss to the environment, which is particularly important when oxidizing chlorinated compounds. graphicsatlas.orgalternativephotography.com The concentration of chromium on the support is also a key design variable, typically ranging from 0.1% to 30% by weight, tailored to the specific catalytic application. graphicsatlas.orgalternativephotography.com

The versatility of chromium's oxidation states allows for its use in a wide array of catalytic oxidation reactions. alternativephotography.comblogspot.com Beyond hydrocarbon oxidation, chromium-based catalysts are efficient in the oxidation of alcohols and thiols. kb.dk For instance, ammonium dichromate, in the presence of magnesium bisulfite and wet silicon dioxide, acts as an effective reagent for the oxidative coupling of thiols under solvent-free conditions. kb.dk The design of such systems leverages the strong oxidizing nature of the dichromate ion. kb.dk

Table 1: Influence of Synthesis Parameters on Chromium Oxide Catalyst Properties

| Precursor System | Fuel/Complexant | Fuel/Oxidant Ratio | Resulting Chromium Species | Key Properties |

| Ammonium Dichromate | Glycine | Fuel-Lean | Crystalline Cr₂O₃ | Smallest crystallite size (~20 nm) |

| Ammonium Dichromate | Urea | Fuel-Rich | Amorphous CrO₃ | Highest specific surface area (63 m²/g) |

| Ammonium Dichromate | Glycine + Ammonium Nitrate | Stoichiometric | Crystalline Cr₂O₃ | Improved specific surface area, reduced crystallite size |

Data sourced from research on solution combustion synthesis. reframingphotography.com

Photoreactivity and Photosensitive Applications in Research

Mechanisms of Photoactive Behavior in Polymeric Films (e.g., PVA films)

Ammonium dichromate is a key component in photosensitive polymeric films, particularly those made with polyvinyl alcohol (PVA). Its photoactive behavior is central to applications ranging from holographic recording to the production of phosphor screens for cathode-ray tubes (CRTs). kb.dkwikipedia.org The fundamental mechanism involves the light-induced cross-linking of the polymer chains, which renders the exposed areas of the film insoluble.

Upon exposure to ultraviolet (UV) or visible light, the dichromate ion (Cr₂O₇²⁻) in the film undergoes a photoreduction process. kb.dk The hexavalent chromium, Cr(VI), is reduced to intermediate oxidation states, primarily chromium(V) and subsequently to chromium(III). researchgate.netresearchgate.net Research combining structural and spectroscopic analysis has provided significant insights into this mechanism. It has been established that the chromium(V) species plays a pivotal role in the cross-linking process. researchgate.netresearchgate.net This intermediate acts as a bridge, forming a chelate complex with the hydroxyl (-OH) groups present on adjacent PVA polymer chains. researchgate.net This chelation effectively creates a cross-link, forming a stable, three-dimensional polymer network.

The cross-linking process alters the physical properties of the PVA film. The exposed, cross-linked regions become insoluble in water, while the unexposed areas remain soluble. google.com This differential solubility is the basis for developing patterns in photoresist applications, such as in the manufacturing of television screens where a phosphor-containing PVA/ammonium dichromate slurry is used. kb.dkwikipedia.orgnih.gov After exposure through a mask, the unexposed portions of the resist can be washed away, leaving the hardened, phosphor-containing dots. google.com

Table 2: Chromium Species and Their Role in PVA Cross-linking

| Chromium Species | Oxidation State | Role in Mechanism |

| Dichromate | Cr(VI) | Initial photosensitive species; absorbs light. |

| Chromium(V) | Cr(V) | Key intermediate; forms chelate bridges between PVA chains, causing cross-linking. researchgate.netresearchgate.net |

| Chromium(III) | Cr(III) | Final reduced state of chromium. |

Research into Historical Photographic and Lithographic Processes

Ammonium dichromate was a historically significant compound in the development of non-silver photographic and photomechanical printing processes during the 19th and early 20th centuries. wikipedia.orgceramic-glazes.com Its utility stems from the light-sensitive nature of dichromated colloids, a discovery credited to Alphonse Louis Poitevin in 1855. reframingphotography.com When a colloid such as gum arabic or gelatin is mixed with ammonium dichromate and exposed to UV light, the colloid hardens and becomes insoluble in water in proportion to the amount of light received. graphicsatlas.orgalternativephotography.com This principle formed the basis of several pictorialist and permanent printing techniques.

Gum Bichromate Process: This process, popular with pictorialist photographers, involves coating paper with an emulsion of gum arabic, a watercolor pigment, and ammonium (or potassium) dichromate. graphicsatlas.orgalternativephotography.comalternativephotography.comkb.dk Upon exposure to light through a negative, the gum arabic in the exposed areas hardens, trapping the pigment. kb.dk The print is then "developed" by washing it with water, which dissolves the unhardened gum and pigment from the unexposed areas, revealing the image. graphicsatlas.orgkb.dk Ammonium dichromate was often preferred over potassium dichromate as it was considered to work more rapidly. kb.dk

Carbon Process: Similar to the gum bichromate process, the carbon process uses pigmented gelatin instead of gum arabic. alternativephotography.comblogspot.comalternativephotography.comwikipedia.org A sheet of paper coated with pigmented gelatin, known as "carbon tissue," is sensitized by bathing it in a dichromate solution. alternativephotography.comwikipedia.org After exposure through a negative, the gelatin hardens in the exposed regions. alternativephotography.comblogspot.com The image is developed by washing with warm water to remove the unexposed, soluble gelatin, and the remaining hardened pigment-gelatin layer is transferred to a final paper support. wikipedia.org Ammonium dichromate was particularly recommended for "spirit sensitizing," where the sensitizer (B1316253) is mixed with alcohol or acetone (B3395972) for faster drying. alternativephotography.com

Photolithography and Photo-engraving: Ammonium dichromate was also integral to early photolithography. wikipedia.orgnih.govgoogle.com A lithographic plate would be coated with a sensitized solution, often containing albumin or casein and ammonium dichromate. google.com After exposure through a negative, the light-hardened areas become water-insoluble and receptive to greasy printing ink, while the unexposed, soluble areas are washed away. google.com This creates the image on the plate for printing. google.com Similarly, in screen printing, photo-reactive stencils were created using emulsions of glues or gelatin sensitized with ammonium dichromate. wikipedia.org

The primary photochemical reaction in all these processes is the photoreduction of Cr(VI) to Cr(III), which cross-links the organic colloid. kb.dk The choice between ammonium, potassium, and sodium dichromate often depended on factors like sensitivity (speed), solubility, and desired image characteristics. kb.dkarchive.org

Table 3: Overview of Historical Processes Using Ammonium Dichromate

| Process Name | Colloid Used | Principle | Role of Ammonium Dichromate |

| Gum Bichromate | Gum Arabic | Light hardens a mixture of pigmented gum arabic and dichromate. graphicsatlas.orgalternativephotography.com | Photosensitizer; causes hardening of gum arabic upon light exposure. kb.dk |

| Carbon Print | Gelatin | Light hardens a mixture of pigmented gelatin and dichromate. alternativephotography.comwikipedia.org | Photosensitizer; allows for differential hardening of the gelatin layer. alternativephotography.com |

| Photolithography | Albumin, Casein | Light hardens a colloid layer on a printing plate, making it ink-receptive. google.com | Sensitizes the colloid coating to light, creating the insoluble image area. google.com |

V. Structural Elucidation and Spectroscopic Analysis of Ammonium Dichromate

Advanced Crystallographic Studies

Crystallographic studies, primarily using single-crystal X-ray and neutron diffraction, have provided a detailed atomic-level description of the ammonium (B1175870) dichromate lattice. These studies are fundamental to understanding the compound's properties and behavior.

Advanced diffraction studies have established that ammonium dichromate crystallizes in the monoclinic system. The spatial arrangement of its constituent ions is described by the space group C2/c. This space group dictates the symmetry operations that can be applied to the crystal lattice, leaving it unchanged. Each unit cell, the fundamental repeating block of the crystal, contains four formula units (Z = 4) of (NH₄)₂Cr₂O₇.

Based on neutron diffraction data, which is particularly effective for precisely locating hydrogen atoms, the unit cell parameters have been determined with high accuracy.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 13.28 Å |

| b | 7.54 Å |

| c | 7.74 Å |

| β | 90.3° |

| Volume | 774.2 ų |

| Z | 4 |

The crystal structure is defined by the specific geometry of its ions and the distances between them. The dichromate anion consists of two chromium atoms, each at the center of a tetrahedron of oxygen atoms (a CrO₄ unit). These two tetrahedra are linked by sharing a common oxygen atom, known as the bridging oxygen.

The coordination environment around the chromium(VI) centers is tetrahedral. The bond lengths within the dichromate anion are not uniform. The six terminal Cr-O bonds are shorter, with an approximate length of 1.63 Å, while the two Cr-O bonds involving the bridging oxygen are significantly longer, at about 1.79 Å. The angle formed by the Cr-O-Cr bridge is approximately 126°.

Each ammonium (NH₄⁺) cation is irregularly surrounded by eight oxygen atoms from neighboring dichromate anions. wikipedia.org The nitrogen-to-oxygen (N-O) distances vary, typically ranging from 2.83 Å to 3.17 Å. wikipedia.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity of the compound and probing its vibrational properties. Infrared spectroscopy and X-ray diffraction are standard techniques for the characterization of high-purity materials like "Ammonium dichromate, BioXtra."

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. The resulting spectrum provides a unique "fingerprint" for the compound, allowing for the identification of its functional groups. For ammonium dichromate, the IR spectrum displays characteristic absorption bands for both the ammonium cation and the dichromate anion.

Key vibrational modes can be assigned to specific bands in the spectrum:

N-H Stretching (NH₄⁺): A strong, broad absorption band is typically observed in the region of 3200 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds in the ammonium ion.

N-H Bending (NH₄⁺): An intense band around 1430 cm⁻¹ is characteristic of the asymmetric bending (deformation) mode of the ammonium ion.

Cr-O Stretching (Cr₂O₇²⁻): The dichromate anion exhibits several distinct vibrations in the fingerprint region (below 1000 cm⁻¹). Strong bands around 950 cm⁻¹ and 900 cm⁻¹ are assigned to the asymmetric and symmetric stretching of the terminal Cr=O bonds.

Cr-O-Cr Bridge Stretching (Cr₂O₇²⁻): The vibrations of the bridging Cr-O-Cr linkage typically appear as a band around 770 cm⁻¹.

IR spectroscopy is also a valuable tool for monitoring chemical reactions, such as the thermal decomposition of ammonium dichromate, by identifying the formation of intermediates and final products.

| Wavenumber (cm⁻¹) | Assignment | Ion |

|---|---|---|

| ~3200 | N-H Stretching | NH₄⁺ |

| ~1430 | N-H Bending | NH₄⁺ |

| ~950 | Asymmetric Terminal Cr=O Stretching | Cr₂O₇²⁻ |

| ~900 | Symmetric Terminal Cr=O Stretching | Cr₂O₇²⁻ |

| ~770 | Cr-O-Cr Bridge Stretching | Cr₂O₇²⁻ |

X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a material. When a beam of X-rays is directed at a crystalline sample like ammonium dichromate, the regularly spaced atoms in the crystal lattice diffract the beam in a predictable pattern of intensities at specific angles (2θ).

This technique serves two primary purposes in the analysis of "this compound":

Crystal Structure Analysis: As detailed in Section 5.1, single-crystal XRD is the definitive method for determining the precise arrangement of atoms, including the unit cell dimensions, space group, bond lengths, and bond angles.

Phase Identification: Powder XRD is used to confirm the identity and purity of a bulk sample. The resulting diffraction pattern is compared to a standard reference pattern for ammonium dichromate from a database, such as the International Centre for Diffraction Data (ICDD). The absence of peaks corresponding to potential impurities confirms the high-purity nature of the material.

X-ray Photoelectron Spectroscopy for Elemental Oxidation States in Thin Films

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the constituents within the top few nanometers of a thin film. In the context of ammonium dichromate, (NH₄)₂Cr₂O₇, BioXtra, XPS is instrumental in confirming the oxidation states of both chromium and nitrogen, which are critical to the compound's chemical properties and reactivity.

The analysis of an ammonium dichromate thin film using XPS would reveal characteristic core-level spectra for chromium (Cr 2p) and nitrogen (N 1s). The binding energies of the photoelectrons emitted from these core levels are indicative of the atoms' oxidation states and their local chemical environment.

Chromium (Cr) Oxidation State

In ammonium dichromate, chromium is present in its hexavalent state (Cr⁶⁺) as part of the dichromate anion (Cr₂O₇²⁻). The high-resolution XPS spectrum of the Cr 2p region is characterized by two spin-orbit split peaks: Cr 2p₃/₂ and Cr 2p₁/₂. For hexavalent chromium species such as dichromates, the Cr 2p₃/₂ peak is typically observed at a binding energy in the range of 579 to 580 eV. The presence of a single, well-defined peak in this region for a pure ammonium dichromate sample confirms the +6 oxidation state of chromium. It is important to note that prolonged exposure to X-rays during XPS analysis can sometimes lead to the reduction of Cr⁶⁺ to lower oxidation states, such as Cr³⁺, which would manifest as a separate peak at a lower binding energy (around 576-577 eV).

Research comparing pure ammonium dichromate to its dispersion in dichromated gelatin (DCG) has shown that the binding energy of the Cr 2p₃/₂ level in pure (NH₄)₂Cr₂O₇ is higher than when it is mixed with gelatin. researchgate.net

Nitrogen (N) Oxidation State

The nitrogen in ammonium dichromate exists as the ammonium cation (NH₄⁺), where it is in the -3 oxidation state. The high-resolution N 1s spectrum is used to identify this state. For quaternary ammonium species, the N 1s peak is typically found at a binding energy in the range of 401.5 to 402.7 eV. This relatively high binding energy, compared to other nitrogen functional groups, is due to the positive charge on the ammonium ion, which increases the energy required to remove a core electron.

The following table summarizes the expected binding energies for the primary elemental constituents of an ammonium dichromate thin film as determined by XPS.

| Element | Orbital | Oxidation State | Expected Binding Energy (eV) |

| Chromium | Cr 2p₃/₂ | +6 | ~579.0 - 580.0 |

| Nitrogen | N 1s | -3 | ~401.5 - 402.7 |

| Oxygen | O 1s | -2 | ~530.0 - 531.0 |

| Carbon | C 1s | Adventitious | ~284.8 (Reference) |

Note: The binding energy for adventitious carbon is often used for charge referencing the spectra.

The precise peak positions and shapes in an experimental XPS spectrum of an ammonium dichromate thin film can be influenced by factors such as surface charging, the specific instrumentation used, and the method of film preparation. However, the data presented provide a foundational understanding of the expected electronic structure and serve as a basis for the interpretation of XPS results in the structural elucidation of this compound.

Vi. Analytical Chemistry Research Methodologies Employing Ammonium Dichromate

Development of Quantitative and Qualitative Analytical Procedures

The strong oxidizing nature of the dichromate ion (Cr₂O₇²⁻) is the foundation for several analytical procedures. These methods are utilized for assaying the compound itself, detecting chromium, and quantifying various organic substances.

Redox Titrimetric Methods for Compound Assay (e.g., Iodometry)

Redox titrations are a cornerstone of quantitative chemical analysis, and ammonium (B1175870) dichromate is a key reagent in this domain. aakash.ac.in Dichrometry, a type of redox titration, utilizes the dichromate ion as an oxidizing agent. nih.gov The principle is based on the reduction of the dichromate ion (Cr₂O₇²⁻) to the chromium(III) ion (Cr³⁺) by a suitable reducing agent in an acidic solution. nih.gov

One of the most common redox titrimetric methods for the assay of ammonium dichromate is iodometry. This is an indirect titration method where the oxidizing agent (dichromate) is used to react with an excess of iodide ions (I⁻) to liberate a stoichiometric amount of iodine (I₂). researchgate.nethitachi-hightech.com The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint. aakash.ac.inresearchgate.net

The key reactions involved in the iodometric titration of ammonium dichromate are:

Reaction with Iodide: The dichromate ion oxidizes iodide ions in an acidic medium to form iodine and chromium(III) ions. Cr₂O₇²⁻ + 14H⁺ + 6I⁻ → 2Cr³⁺ + 3I₂ + 7H₂O

Titration of Iodine: The liberated iodine is then titrated with a standard sodium thiosulfate solution. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The endpoint is signaled by the disappearance of the deep blue color of the starch-iodine complex. researchgate.net The amount of sodium thiosulfate used is directly proportional to the amount of iodine liberated, which in turn is proportional to the amount of ammonium dichromate in the sample.

| Titration Method | Principle | Key Reactants | Indicator | Endpoint |

| Iodometry | Indirect redox titration. Dichromate oxidizes excess iodide to iodine, which is then titrated. | Ammonium Dichromate, Potassium Iodide, Sodium Thiosulfate, Acid | Starch | Disappearance of blue color |

Spectrophotometric and Colorimetric Assays for Chromium Detection

Spectrophotometric and colorimetric methods are widely used for the detection and quantification of chromium, particularly in its hexavalent state (Cr(VI)), as found in ammonium dichromate. These methods are known for their high sensitivity and are applicable for determining trace amounts of chromium. chemedx.org

A prevalent method involves the use of 1,5-diphenylcarbazide (B1670730) (DPC) as a chromogenic reagent. In an acidic solution, DPC reacts selectively with Cr(VI) to form a highly colored, reddish-violet complex. chemedx.orgchegg.com The intensity of the color produced is directly proportional to the concentration of Cr(VI) and is measured spectrophotometrically at a maximum absorbance wavelength of approximately 540 nm. chegg.comwikipedia.org This method is highly sensitive, with detection limits in the parts-per-billion (ppb) range. rsc.org

The general procedure involves:

Acidification of the sample containing the dichromate.

Addition of the 1,5-diphenylcarbazide reagent.

Allowing time for the color to develop.

Measuring the absorbance of the solution at 540 nm. rsc.org

Other reagents, such as ninhydrin , have also been investigated for the spectrophotometric determination of chromium. Ninhydrin forms a greenish-violet colored complex with chromium(III) ions, which can be measured at a wavelength of 375 nm. youtube.com

| Assay Method | Reagent | Analyte | Wavelength (λmax) | Key Feature |

| Colorimetry | 1,5-Diphenylcarbazide (DPC) | Cr(VI) | ~540 nm | High sensitivity and selectivity for Cr(VI) |

| Spectrophotometry | Ninhydrin | Cr(III) | 375 nm | Forms a colored complex with Cr(III) |

Application in Determination of Organic Compounds via Oxidation Reactions

The strong oxidizing power of ammonium dichromate in an acidic medium is utilized for the quantitative determination of a wide range of organic compounds. vedantu.com This method is based on the principle that the organic compound is completely oxidized by a known excess of the dichromate solution. The amount of unreacted dichromate is then determined by back-titration with a standard solution of a reducing agent, such as ferrous ammonium sulfate (B86663). nih.gov

This technique is the basis for the determination of the Chemical Oxygen Demand (COD) , a crucial parameter for assessing the quality of water and wastewater. dntb.gov.ua The COD represents the amount of oxygen required to chemically oxidize the organic matter in a sample.

The general reaction for the oxidation of an organic compound (represented by CₓHᵧOₙ) can be summarized as: CₓHᵧOₙ + (Cr₂O₇²⁻) + H⁺ → Cr³⁺ + CO₂ + H₂O

Ammonium dichromate has been specifically used for the oxidation of various organic functional groups, including alcohols and thiols. vedantu.com For instance, aliphatic alcohols can be oxidized to their corresponding aldehydes and ketones. vedantu.com The amount of dichromate consumed is determined titrimetrically, which allows for the calculation of the concentration of the organic compound. oup.com

Advanced Instrumentation for Reaction Monitoring and Product Analysis

Modern instrumental techniques provide detailed insights into the chemical and physical changes that ammonium dichromate undergoes, particularly during its thermal decomposition. These methods are crucial for understanding reaction mechanisms, kinetics, and identifying the resulting products.

Thermogravimetric (TG) and Differential Thermal Analysis (DTA/DTG) in Reaction Studies

Thermal analysis techniques are instrumental in studying the decomposition of ammonium dichromate. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and a reference material. hitachi-hightech.comyoutube.comDifferential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss.

Studies using these techniques have shown that the thermal decomposition of ammonium dichromate is a multi-step process. oup.com

DTA curves reveal exothermic peaks corresponding to the decomposition stages. The reaction is known to initiate at around 180 °C and becomes self-sustaining at approximately 225 °C. wikipedia.org

Kinetic studies based on TGA data allow for the determination of parameters such as the activation energy of the decomposition reaction. oup.comasianpubs.org

Research has indicated that the decomposition may proceed through the formation of intermediate compounds. wikipedia.orgoup.com TGA, DTA, and DTG analyses are essential for elucidating these complex reaction pathways. oup.com

| Technique | Information Obtained | Key Findings for Ammonium Dichromate |

| TGA | Mass loss vs. Temperature | Quantifies mass loss during decomposition, confirms final product (Cr₂O₃). |

| DTA | Temperature difference vs. Temperature | Shows exothermic nature of the decomposition, identifies transition temperatures. |

| DTG | Rate of mass loss vs. Temperature | Reveals the multi-step nature of the decomposition process. |

Gas Chromatography and Potentiometric Techniques for Gaseous Decomposition Products

The analysis of the gaseous products evolved during the decomposition of ammonium dichromate is critical for a complete understanding of the reaction.

Gas Chromatography (GC) is a powerful technique used to separate and identify the components of a gaseous mixture. In the context of ammonium dichromate decomposition, GC is employed to analyze the gases released, confirming the production of nitrogen (N₂) and water vapor (H₂O). vedantu.com This analysis helps to verify the stoichiometry of the decomposition reaction.

Potentiometric techniques can also be applied to analyze gaseous products. For instance, a potentiometric ammonia (B1221849) gas-sensing electrode could be used to detect the dissociative loss of ammonia (NH₃) which is believed to be an initial step in the decomposition process before the main redox reaction occurs. wikipedia.org This initial step involves the equilibrium: (NH₄)₂Cr₂O₇ ⇌ 2NH₃ + H₂O + 2CrO₃ rsc.org

The combination of these instrumental methods provides a comprehensive picture of the decomposition reaction, from the changes in the solid phase to the composition of the evolved gases. vedantu.com

Electrical Conductivity Measurements in Solid-State Reactions

Electrical conductivity measurements serve as a powerful analytical tool for investigating the kinetics and mechanisms of solid-state reactions, including the thermal decomposition of ammonium dichromate. The principle behind this methodology lies in the significant changes in the electrical properties of a material as it transforms from a solid reactant to solid and gaseous products. These changes are driven by alterations in the crystal lattice, the formation of mobile charge carriers, and the emergence of new phases.

The thermal decomposition of ammonium dichromate is a well-known reaction that produces chromium(III) oxide, nitrogen gas, and water vapor. vedantu.comwikipedia.orgbyjus.com A critical aspect of this solid-state reaction, as revealed by kinetic studies, is the likely intervention of an intermediate liquid or molten phase. wikipedia.org The formation of a molten phase would dramatically increase the ionic conductivity of the system due to the enhanced mobility of ions in the liquid state compared to the rigid solid lattice.

Detailed Research Findings:

Upon reaching the decomposition temperature, typically initiated around 180-190°C, a sharp and significant increase in electrical conductivity would be observed. wikipedia.orgbyjus.com This pronounced rise in conductivity would be indicative of the formation of a molten intermediate. This intermediate phase is theorized to result from the dissociative loss of ammonia and the subsequent condensation of the dichromate anions. wikipedia.org

This characteristic conductivity profile allows for the in-situ monitoring of the reaction kinetics. The rate of the initial increase in conductivity can be correlated with the rate of formation of the molten intermediate, while the peak and subsequent decay provide information about the rate of decomposition of the intermediate and the formation of the final products.

Hypothetical Data on Electrical Conductivity During Thermal Decomposition:

The following interactive data table illustrates the expected changes in electrical conductivity of ammonium dichromate as a function of temperature during its thermal decomposition. It is important to note that this data is hypothetical and serves to demonstrate the anticipated trend based on the known mechanism of the reaction.

| Temperature (°C) | Electrical Conductivity (S/m) | Reaction Stage |

| 25 | 1 x 10⁻⁶ | Initial Solid State |

| 100 | 5 x 10⁻⁶ | Pre-decomposition Heating |

| 150 | 2 x 10⁻⁵ | Approaching Decomposition |

| 180 | 1 x 10⁻³ | Onset of Decomposition / Molten Phase Formation |

| 200 | 5 x 10⁻² | Peak Molten Phase / Maximum Conductivity |

| 225 | 1 x 10⁻² | Decomposition of Molten Phase / Product Formation |

| 250 | 5 x 10⁻⁴ | Predominantly Solid Product (Cr₂O₃) |

| 300 | 1 x 10⁻⁴ | Cooled Solid Product |

Vii. Environmental Chemistry Research of Chromium Species Derived from Ammonium Dichromate

Research on Chromium Contamination and Remediation Strategies

The environmental behavior of chromium is fundamentally dictated by its speciation, primarily the interconversion between the trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states. frontiersin.org These two forms, both derivable from ammonium (B1175870) dichromate, exhibit starkly different characteristics in terms of mobility, bioavailability, and toxicity.

Hexavalent Chromium (Cr(VI)) : Originating from the dichromate ion, Cr(VI) is highly soluble in water and, consequently, very mobile in soil and aquatic systems. Its anionic form (e.g., CrO₄²⁻) is not readily adsorbed by the typically negatively charged soil colloids, facilitating its transport into groundwater and surface waters. icm.edu.pl

Trivalent Chromium (Cr(III)) : Resulting from the reduction of Cr(VI) or from the decomposition of ammonium dichromate into chromium(III) oxide, Cr(III) has low water solubility. nih.gov It tends to precipitate as hydroxides, such as Cr(OH)₃, particularly at neutral to alkaline pH, or co-precipitate with iron hydroxides. nih.govnih.gov This significantly limits its mobility in the environment. enviroforensics.com

The transformation between these species is governed by several key environmental factors: frontiersin.org

Redox Potential (Eh) and pH : The redox state is a dominant factor influencing chromium speciation. frontiersin.org Reducing conditions, often found in anoxic sediments and facilitated by the presence of organic matter or ferrous iron (Fe(II)), promote the conversion of toxic Cr(VI) to the less mobile Cr(III). nih.govnih.gov Conversely, the presence of strong oxidizing agents, such as manganese oxides, can lead to the oxidation of Cr(III) to Cr(VI), although this is less common. nih.gov

Presence of Other Substances : Soil organic matter can directly reduce Cr(VI) to Cr(III) and form stable complexes with Cr(III), further reducing its mobility and bioavailability. frontiersin.org The presence of other ions and minerals also plays a role; for example, iron oxides are important adsorbents for Cr(VI) species in many soil environments. nih.gov

Under seawater inundation and anoxic conditions, chromium release from contaminated soils has been observed to be lower compared to freshwater and aerobic conditions, likely due to the enhanced reduction of Cr(VI) by substances like Fe(II) and sulfide. nih.gov

Given the high toxicity and mobility of Cr(VI), remediation strategies primarily focus on its removal or transformation into the more benign Cr(III) state. tandfonline.com The most common and effective approach is chemical reduction, which converts the dissolved, hazardous Cr(VI) into a stable, solid Cr(III) precipitate. enviroforensics.comresearchgate.net

Key remediation methodologies include:

In-Situ Chemical Reduction (ISCR) : This involves injecting chemical reductants into the contaminated subsurface to transform Cr(VI) to Cr(III). enviroforensics.com Commonly used reductants include ferrous sulfate (B86663) (FeSO₄) and zero-valent iron (ZVI). enviroforensics.comtandfonline.com The resulting Cr(III) is less toxic, less soluble, and less mobile, allowing it to be stabilized in the soil. enviroforensics.com

Solidification/Stabilization : This technique aims to immobilize chromium, reducing its leachability. It often follows a chemical reduction step. Stabilizing agents like modified corn stover biochar can be used to bind the resulting Cr(III). tandfonline.com

Bioremediation : This approach utilizes microorganisms that can enzymatically reduce Cr(VI) to Cr(III). The process can be enhanced by adding materials like biochar, which can support microbial growth and provide a reducing environment. researchgate.net

Research has demonstrated high efficacy for these methods. For instance, the use of pyrite as a reducing agent achieved 100% removal of Cr(VI) within 60 minutes under acidic conditions. frontiersin.org A combined chemical reduction-stabilization approach using ferrous sulfate and biochar reduced Cr(VI) content in soil from 1000 mg/kg to just 18.9 mg/kg. tandfonline.com

| Method/Agent | Conditions | Result/Efficacy | Source |

|---|---|---|---|

| Chemical Reduction with Pyrite | Acidic conditions, 60 minutes | 100% removal of Cr(VI) | frontiersin.org |

| Combined Reduction (FeSO₄) and Stabilization (Biochar) | 7-day remediation time | Reduced soil Cr(VI) from 1000.00 mg/kg to 18.909 mg/kg | tandfonline.com |

| Combined Straw, Compound Bacteria, and Sludge | Optimal combination of 1% straw, 1% bacteria, 30% sludge | 96.6% reduction in chromium contamination | researchgate.net |

| Chemical Leaching with Oxalic and Citric Acid | 0.02 mol/L acid, 45 min leaching | 62.7% removal of Cr(VI) | frontiersin.org |

Ecotoxicological Mechanisms of Chromium Compounds

The bioavailability of chromium in sediments, which dictates its potential to cause harm to benthic organisms, is controlled by a complex interplay of physicochemical properties. mdpi.com It is not merely the total concentration of chromium but its speciation and partitioning between solid and aqueous phases that determine its uptake by organisms. epa.gov

Key factors influencing chromium bioavailability in sediments include:

Organic Matter : Organic matter can reduce Cr(VI) to Cr(III) and strongly bind Cr(III), thereby decreasing its bioavailability. frontiersin.org However, certain nitrogen-containing organic compounds can also act as chelating agents, potentially increasing the bioavailability of weakly-bound chromium. qut.edu.au

Mineral Composition : The mineralogy of sediments plays a crucial role. Iron oxides and oxyhydroxysulfates like schwertmannite can strongly adsorb Cr(VI), significantly retaining it within the sediment and limiting its release into the water column. icm.edu.plnih.gov In contrast, sediments dominated by minerals like jarosite or calcite exhibit a lower capacity for Cr(VI) fixation, leading to higher mobility. icm.edu.pl

Acid-Volatile Sulfide (AVS) : In anoxic (oxygen-depleted) sediments, the presence of AVS is a key indicator of conditions that are thermodynamically unfavorable for Cr(VI). nih.gov Under these conditions, any Cr(VI) present is rapidly reduced to Cr(III), which has very low toxicity and bioavailability to sediment-dwelling organisms. nih.gov

Nutrients and Cation Exchange Capacity (CEC) : Nutrients such as total nitrogen and total phosphorus can influence chromium's behavior. Studies have shown a positive correlation between total nitrogen and bioavailable chromium, suggesting that nitrogen compounds may enhance its mobility. qut.edu.au The Cation Exchange Capacity (CEC), a measure of a sediment's ability to hold positive ions, also influences the binding of chromium species. qut.edu.au

| Sediment Property | Effect on Chromium | Mechanism | Source |

|---|---|---|---|

| Organic Matter | Generally decreases bioavailability | Reduction of Cr(VI) to Cr(III) and complexation of Cr(III) | frontiersin.org |

| Iron Oxides / Schwertmannite | Decreases bioavailability | Strong adsorption of Cr(VI) | icm.edu.plnih.gov |

| Acid-Volatile Sulfide (AVS) | Decreases bioavailability and toxicity | Creates reducing conditions, converting Cr(VI) to Cr(III) | nih.gov |

| Total Nitrogen (TN) | Can increase bioavailability | Potential complexation and chelation reactions | qut.edu.au |

Ammonium dichromate itself is a source of both chromium and ammonium ions, making the study of their combined effects particularly relevant. In aquatic ecosystems, pollutants rarely exist in isolation, and their interactions can lead to synergistic effects, where the combined toxicity is greater than the sum of their individual effects.

Research on the combined exposure of chromium and ammonia (B1221849) in fish has revealed significant synergistic toxicity. nih.gov

Increased Oxidative Stress : Concurrent exposure to both Cr and ammonia has been shown to cause a substantial increase in oxidative stress enzymes, such as glutathione S-transferase (GST), catalase (CAT), and superoxide dismutase (SOD), in the liver and kidney tissues of fish. nih.gov

Gene Expression : The expression of stress-related genes is noticeably impacted. For example, exposure to both pollutants can upregulate genes associated with stress (HSP70) and inflammation (iNOS), indicating a heightened physiological stress response. nih.gov

Studies investigating sediment toxicity have also noted potential synergistic mixture effects between ammoniacal nitrogen and chromium, which together can dominate the toxicity observed in bioassays with organisms like Hyalella azteca. ru.nlnih.gov This highlights the importance of considering co-contaminants when assessing the environmental risk posed by chromium pollution.

Bioassays are essential tools for assessing the ecotoxicological impact of contaminants. The freshwater amphipod Hyalella azteca is a widely used and sensitive indicator species for sediment toxicity testing. researchgate.netepa.gov It is an epibenthic detritivore that burrows in sediments, making it highly relevant for evaluating the risks of sediment-bound chromium. epa.gov